N-(2-chlorobenzyl)-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
Description
N-(2-chlorobenzyl)-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core substituted with two 2-chlorobenzyl groups, an 8-fluoro moiety, and an acetamide side chain. Its molecular complexity arises from the fusion of pyrimidine and indole rings, which is further modified by halogenated aromatic substituents. The compound’s structural uniqueness lies in:
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-[(2-chlorophenyl)methyl]-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19Cl2FN4O2/c27-20-7-3-1-5-16(20)12-30-23(34)14-33-22-10-9-18(29)11-19(22)24-25(33)26(35)32(15-31-24)13-17-6-2-4-8-21(17)28/h1-11,15H,12-14H2,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSDMLQTUAYDRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19Cl2FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by:
- A chlorobenzyl group
- A pyrimidine core
- A fluoro substituent on the indole moiety
This unique arrangement may contribute to its biological efficacy, particularly in neuropharmacological contexts.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticholinesterase Activity
Recent studies have indicated that compounds with similar structures exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, derivatives incorporating benzylpiperidine moieties have shown promising AChE inhibition with IC50 values in the low micromolar range .
2. Neuroprotective Effects
Research suggests that certain structural analogs of this compound may possess neuroprotective properties. In vitro studies have demonstrated that these compounds can protect neuronal cells from oxidative stress and apoptosis, potentially through antioxidant mechanisms .
3. Antimicrobial Properties
Some derivatives of related compounds have demonstrated antimicrobial activity against various pathogens. The presence of halogen substituents, like chlorine and fluorine, has been linked to enhanced antibacterial efficacy .
Case Study 1: Anticholinesterase Inhibition
A study conducted by Asadipour et al. explored the anticholinesterase activity of a series of compounds related to this compound. The findings revealed that several derivatives exhibited potent inhibition of AChE with IC50 values ranging from 0.39 μM to 0.72 μM, indicating their potential as therapeutic agents for Alzheimer's disease .
| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |
|---|---|---|
| Compound A | 0.39 | 0.72 |
| Compound B | 0.55 | 1.00 |
Case Study 2: Neuroprotection Against Oxidative Stress
In a separate investigation, a derivative similar to the target compound was tested for neuroprotective effects on PC12 cells exposed to hydrogen peroxide. Results indicated a significant reduction in cell death and oxidative stress markers, suggesting that the compound may enhance neuronal survival under stress conditions .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cholinesterases : By blocking the activity of AChE and BuChE, the compound increases acetylcholine levels in synaptic clefts, enhancing cholinergic neurotransmission.
- Antioxidant Activity : The presence of phenolic structures in its analogs suggests potential radical scavenging capabilities, contributing to its neuroprotective effects.
Scientific Research Applications
Antiviral Activity
One of the notable applications of this compound is its antiviral properties, particularly against the Hepatitis C virus (HCV). Research indicates that compounds with similar structures exhibit significant inhibition of HCV NS5B polymerase, which is crucial for viral replication. For instance, modifications in the chemical structure can lead to varying degrees of inhibitory activity, demonstrating the importance of specific substituents in enhancing efficacy. Studies have shown that compounds with a 4-chlorobenzyl fragment at specific positions can achieve submicromolar activity against HCV .
Anticancer Potential
The compound's structure suggests potential applications in oncology. Similar pyrimidoindole derivatives have been evaluated for their ability to inhibit key enzymes involved in cancer cell proliferation. For example, GSK-3β inhibitors derived from indole structures have shown promising results in reducing cell viability in pancreatic cancer cell lines at low concentrations . The unique combination of chlorobenzyl and fluoro groups may enhance the selectivity and potency of these compounds against cancer cells.
Synthesis and Structural Modifications
The synthesis of N-(2-chlorobenzyl)-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide involves several steps that allow for structural modifications to optimize biological activity. The introduction of various substituents can significantly impact the compound's pharmacokinetic properties and biological effectiveness. Case studies illustrate that altering substituents on the indole ring can lead to enhanced inhibitory activity against specific targets, such as kinases involved in cancer progression .
In Vitro Biological Evaluation
In vitro studies are essential for assessing the biological activity of this compound. Various assays have been conducted to evaluate its effectiveness against different cell lines. For instance, compounds with similar frameworks have been tested for their ability to inhibit cell growth and induce apoptosis in cancer cells. The results indicate that specific structural features are critical for achieving desired biological outcomes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Research has shown that modifications at various positions can lead to significant changes in biological activity. For example, the presence of fluorine atoms has been associated with increased potency against certain targets due to their electronic effects on the molecule .
Comparison with Similar Compounds
Fluoro vs. Methyl at Position 8
- 8-Fluoro (Target Compound): Fluorine’s electronegativity may enhance metabolic stability by resisting oxidative degradation.
- 8-Methyl (Analog in ) : Methyl groups increase lipophilicity (logP) but may reduce solubility. Methylation at position 8 could sterically hinder interactions with flat binding sites compared to fluorine .
Acetamide Substituent Variations
- N-(2-Chlorobenzyl) (Target Compound) : The chlorobenzyl group provides steric bulk and hydrophobic interactions, favoring targets with deep hydrophobic pockets (e.g., ATP-binding sites in kinases) .
- N-(2-Fluorophenyl) (Analog in ) : Fluorophenyl’s smaller size and higher electronegativity might improve solubility but reduce binding affinity in some contexts .
Core Heterocycle Modifications
- Benzodiazepine-Pyrimidine Hybrid () : This hybrid structure likely targets dual mechanisms (e.g., kinase and GPCR modulation) but introduces synthetic complexity and higher molecular weight .
Research Findings and Trends
- Metabolic Stability : Halogenation (Cl, F) in the target compound and its analogs correlates with improved microsomal stability in preclinical models, as seen in related pyrimidoindoles .
- Selectivity : The dual 2-chlorobenzyl groups in the target compound may reduce off-target effects compared to single-substituted analogs, as observed in kinase inhibitor studies .
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s analog, involving Ullmann couplings for benzyl attachments and nucleophilic substitutions for fluorine introduction .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis involves multi-step reactions, including cyclization of the pyrimidoindole core, introduction of chlorobenzyl groups via alkylation, and acetamide coupling. Critical parameters include:
-
Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .
-
Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) for better solubility of intermediates .
-
Catalysts : Employ Pd/C or triethylamine for efficient coupling reactions .
-
Reaction monitoring : Use TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and HPLC (C18 column, retention time ~12–15 min) to track progress .
- Data Table : Common Reaction Conditions
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyrimidoindole core | DMF | 80 | None | 45–55 | |
| Chlorobenzylation | Acetonitrile | 60 | K2CO3 | 60–70 | |
| Acetamide coupling | DCM | RT | EDC/HOBt | 75–85 |
Q. How should researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- NMR : Confirm substitution patterns (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 4.3–4.6 ppm for CH2 in acetamide) .
- HRMS : Match observed molecular ion ([M+H]+) with theoretical value (e.g., m/z 550.12 ± 0.02) .
- HPLC : Ensure ≥95% purity using a gradient of acetonitrile/water (70:30 to 90:10 over 20 min) .
Q. What stability studies are recommended for long-term storage?
- Methodological Answer :
- pH stability : Test solubility in buffers (pH 2–9); compound is stable in neutral pH but hydrolyzes under strong acidic/basic conditions .
- Thermal stability : Store at –20°C in inert atmosphere (Ar/N2) to prevent degradation .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Core modifications : Replace 8-fluoro with other halogens (e.g., Cl, Br) to assess impact on bioactivity .
- Substituent variation : Test analogs with methoxy or nitro groups on the benzyl ring to modulate lipophilicity .
- Biological assays : Use kinase inhibition assays (e.g., Bcl-2/Mcl-1 targets) and cytotoxicity screens (IC50 in HeLa or MCF-7 cells) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response validation : Replicate assays at multiple concentrations (e.g., 1 nM–100 μM) to confirm potency trends .
- Off-target profiling : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
- Solubility correction : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
Q. How to identify the molecular target of this compound in anticancer studies?
- Methodological Answer :
- Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins .
- Docking simulations : Model interactions with Bcl-2 family proteins (PDB: 2W3L) using AutoDock Vina .
- CRISPR-Cas9 knockouts : Validate target relevance by silencing candidate genes (e.g., Bcl-xL) and measuring apoptosis .
Q. What in vivo models are suitable for preclinical testing?
- Methodological Answer :
- Xenograft models : Implant HT-29 (colon cancer) or A549 (lung cancer) cells in nude mice; administer 10–50 mg/kg compound daily .
- Pharmacokinetics : Measure plasma half-life (t1/2) and bioavailability via LC-MS/MS .
- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in treated animals .
Contradictions and Mitigation Strategies
Q. Conflicting reports on solubility: How to address variability?
- Methodological Answer :
- Solvent optimization : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to enhance aqueous solubility .
- Dynamic light scattering (DLS) : Confirm absence of aggregates in solution .
Discrepancies in reported IC50 values across cell lines
- Methodological Answer :
- Standardize assay conditions : Use identical media (e.g., RPMI-1640 + 10% FBS) and incubation times (72 hr) .
- Control for efflux pumps : Include inhibitors (e.g., verapamil for P-gp) in multidrug-resistant lines .
Key Data for Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
